molecular formula C20H16N2O3S B2880951 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1105244-07-2

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2880951
CAS No.: 1105244-07-2
M. Wt: 364.42
InChI Key: KJXKCLVUHSGOQJ-UHFFFAOYSA-N
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Description

This compound features a benzofuran-substituted isoxazole core linked to an acetamide group with a 2-(methylthio)phenyl substituent. Benzofuran and isoxazole moieties are known for their roles in medicinal chemistry, often contributing to antimicrobial, enzyme inhibitory, or receptor-binding activities . The methylthio group on the phenyl ring may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-26-19-9-5-3-7-15(19)21-20(23)12-14-11-18(25-22-14)17-10-13-6-2-4-8-16(13)24-17/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXKCLVUHSGOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

Target Compound

  • Core : Benzofuran-isoxazole hybrid.
  • Substituents : 2-(Methylthio)phenyl on the acetamide nitrogen.

Analogous Compounds

A. Benzofuran-Oxadiazole Derivatives ()
  • Examples :
    • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
    • 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)
  • Key Differences : Replacement of isoxazole with oxadiazole; thioether linkage instead of direct acetamide attachment.
  • Activity : Demonstrated potent antimicrobial activity via laccase catalysis, suggesting the benzofuran moiety’s role in bioactivity .
B. Isoxazol-3-yl Acetohydrazonoyl Cyanides ()
  • Examples: 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (22, HJC0726) 2-(5-cyclohexylisoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide (47, NY0173)
  • Key Differences: Incorporation of hydrazonoyl cyanide instead of acetamide; bulky substituents (tert-butyl, cyclohexyl) on the isoxazole.
  • Activity : Micromolar-range EPAC antagonism, highlighting the importance of isoxazole in enzyme inhibition .
C. Thiadiazole-Acetamide Derivatives ()
  • Examples: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)
  • Key Differences: Thiadiazole core instead of isoxazole; phenoxyacetamide linkage.
  • Physical Properties : Melting points range from 132–170°C, with yields of 68–88% .

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